
(E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide, also known as Furanone C-30, is a synthetic organic compound that has been of interest to scientists for its potential use in the development of new drugs. This compound was first synthesized in 2004 by researchers at the University of California, San Diego, and has since been the subject of numerous studies investigating its properties and potential applications.
Aplicaciones Científicas De Investigación
Inhibition of SARS Coronavirus Helicase
A novel chemical compound, closely related to (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide, has been found to suppress the enzymatic activities of SARS coronavirus helicase. This compound demonstrated inhibitory effects on ATP hydrolysis and double-stranded DNA unwinding, crucial in viral replication, without significant cytotoxicity, suggesting its potential as a SARS coronavirus inhibitor (Lee et al., 2017).
Enantioselective Ene-Reduction in Organic Synthesis
Research on E-2-cyano-3-(furan-2-yl) acrylamide, a compound structurally similar to (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide, shows its potential in green organic chemistry. Enantioselective ene-reduction of this compound by marine and terrestrial fungi was achieved, leading to a new compound with an uncommon CN-bearing stereogenic center. This demonstrates the compound's utility in the field of stereoselective organic synthesis (Jimenez et al., 2019).
Heat-Induced Contaminants in Food
Acrylamide and furan, chemical relatives of (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide, are notable as heat-induced contaminants in carbohydrate-rich food. Their presence and analysis in various foodstuffs highlight the importance of understanding and controlling these contaminants for food safety (Wenzl et al., 2007).
Strategies to Mitigate Acrylamide and Furan in Food
In the context of reducing acrylamide and furan levels in foods, related to the chemical family of (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide, research has focused on various technological measures. These include the use of asparaginase and thermal input reduction for prevention, along with vacuum treatment for removal from finished products (Anese et al., 2013).
Crystal Structure Analysis
The crystal structures of compounds in the same chemical class as (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide have been analyzed. These studies provide insights into the molecular conformation and interactions, important for understanding the chemical and physical properties of these compounds (Cheng et al., 2016).
Ionizing Radiation to Reduce Furan and Acrylamide Levels
Ionizing radiation has been investigated as a method to reduce furan and acrylamide levels in foods, relevant to the study of (E)-3-(furan-3-yl)-N-(4-(2-oxopiperidin-1-yl)phenyl)acrylamide and its relatives. This approach showed effectiveness in water but varying results in real foods, providing insights into potential food processing techniques (Fan & Maštovská, 2006).
Propiedades
IUPAC Name |
(E)-3-(furan-3-yl)-N-[4-(2-oxopiperidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(9-4-14-10-12-23-13-14)19-15-5-7-16(8-6-15)20-11-2-1-3-18(20)22/h4-10,12-13H,1-3,11H2,(H,19,21)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQGFQLMYROZOS-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

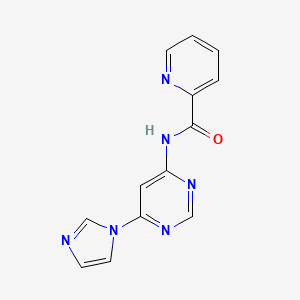
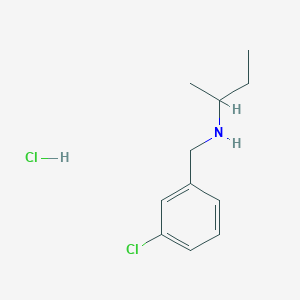
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2928515.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2928516.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2928520.png)
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2928524.png)
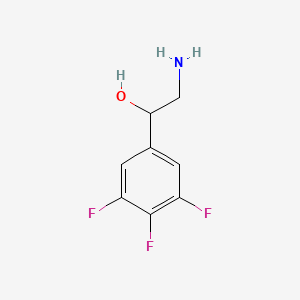
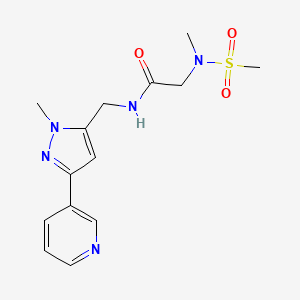
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclopentylacetamide](/img/no-structure.png)
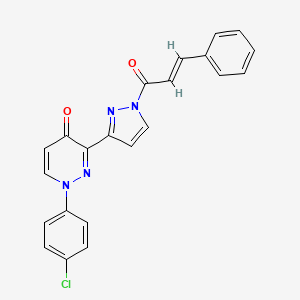
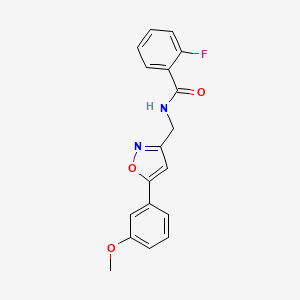
![3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2928530.png)
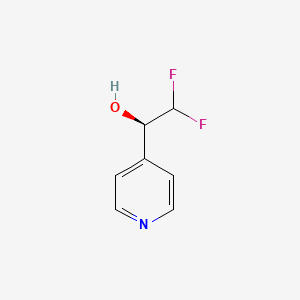
![Ethyl 5-(3,5-dinitrobenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate](/img/structure/B2928532.png)